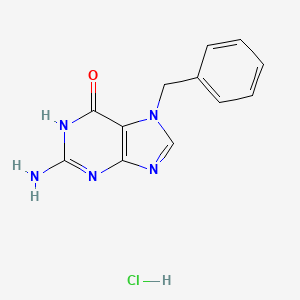
2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride
Übersicht
Beschreibung
2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride is a useful research compound. Its molecular formula is C12H12ClN5O and its molecular weight is 277.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Methodologies
Research has explored the catalytic roles and reaction mechanisms involving derivatives of 2-amino-purine compounds. For example, the study by Linn, McLean, and Kelley (1994) demonstrates the hydrolysis and alcoholysis reactions of 2-amino-9-benzyl-6-chloro-9H-purine in the presence of DABCO, leading to the formation of various purine derivatives, which could have implications for further synthetic applications (Linn, McLean, & Kelley, 1994).
Potential Biological Activities
Some studies focus on the potential biological activities of purine derivatives. For instance, research by El-Bayouki et al. (2013) investigated new purine derivatives for their plant-growth regulating properties, suggesting applications in agriculture and plant sciences (El-Bayouki, Basyouni, & Tohamy, 2013).
Drug Synthesis and Antiviral Research
The synthesis and evaluation of novel conjugates of purine linked with heterocyclic amines for antiviral activity represent another area of application. Krasnov et al. (2021) synthesized amides by coupling 6-[(9H-purin-6-yl)amino]hexanoic acid to heterocyclic amines, assessing their activity against influenza viruses, indicating a route to discovering new antiviral agents (Krasnov et al., 2021).
Nucleoside Analogues and Anticancer Research
The exploration of acyclic nucleotide analogues derived from N3-substituted isoguanine showcases the intersection of purine chemistry with medicinal chemistry, aiming at the development of compounds with potential therapeutic benefits, including anticancer properties (Alexander, Holý, Buděšínský, & Masojídková, 2000).
Wirkmechanismus
Target of Action
It is known that guanine, a compound with a similar structure, plays a crucial role in the formation of dna and rna .
Mode of Action
Guanine is known to assemble into square-planar groups that resemble macrocycles, where the bases interact via hydrogen bonds .
Biochemical Pathways
In dna and rna, stretches of guanine bases are reported to form stable four-stranded helices in the presence of sodium or potassium ions .
Pharmacokinetics
It is known that guanine is soluble in hydrochloric acid .
Result of Action
Guanine is known to play a crucial role in the formation of dna and rna, which are essential for all known forms of life .
Action Environment
It is known that guanine is soluble in hydrochloric acid , suggesting that the compound’s action may be influenced by the pH of its environment.
Eigenschaften
IUPAC Name |
2-amino-7-benzyl-1H-purin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O.ClH/c13-12-15-10-9(11(18)16-12)17(7-14-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H3,13,15,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEPYUIHMLLXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=N3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1489575.png)
![6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazin-3-ol](/img/structure/B1489578.png)
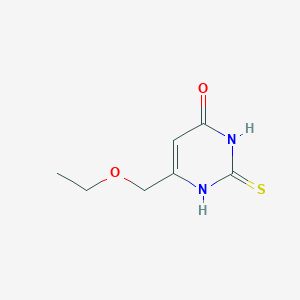
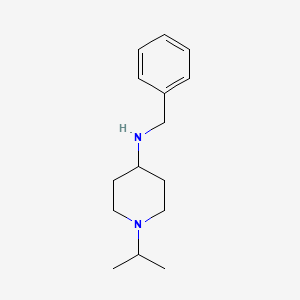

![3-[(4-Fluorobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1489588.png)
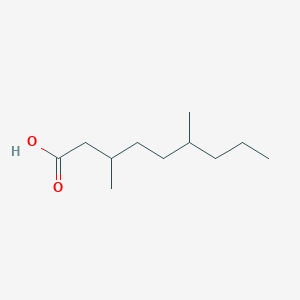
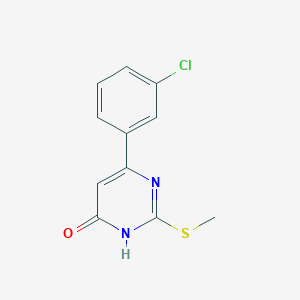
![1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1489591.png)
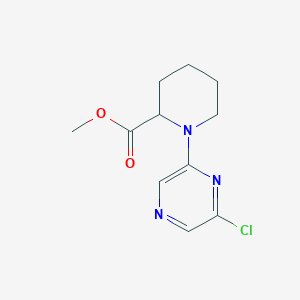
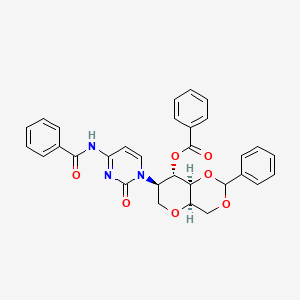
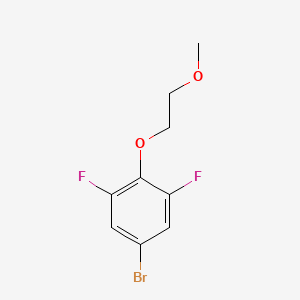
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B1489596.png)
![[2-(4-Aminophenoxy)-ethoxy]-acetic acid](/img/structure/B1489598.png)
